molecular formula C8H13N3 B11920640 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B11920640
M. Wt: 151.21 g/mol
InChI Key: JZKZDGHAZCVDBU-UHFFFAOYSA-N
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Description

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The ethyl group at position 2 and the tetrahydro configuration confer unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. It is synthesized via palladium-catalyzed Suzuki-Miyaura coupling and alkylation reactions, achieving yields of 62–97% depending on substituents . Key applications include its role as a precursor for antiproliferative agents targeting cancer cell lines, with structural modifications (e.g., aryl or alkoxy substitutions) significantly influencing bioactivity .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H13N3/c1-2-11-6-7-5-9-4-3-8(7)10-11/h6,9H,2-5H2,1H3

InChI Key

JZKZDGHAZCVDBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CNCCC2=N1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This reaction is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolopyridines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15N3
  • Molecular Weight : 167.24 g/mol
  • IUPAC Name : 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

The structure of this compound features a fused bicyclic system that is characteristic of many biologically active molecules. Its unique arrangement allows for interactions with various biological targets.

Neurological Disorders

Research indicates that this compound derivatives may act as inhibitors of the glycine transporter GlyT1. This inhibition can enhance glycine levels in the central nervous system (CNS), which is crucial for modulating neurotransmission related to conditions such as schizophrenia and other psychotic disorders .

Antidepressant Activity

Studies have demonstrated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are believed to stem from their ability to modulate neurotransmitter systems involved in mood regulation .

Anti-inflammatory Properties

Emerging research suggests that derivatives of this compound may possess anti-inflammatory properties. By inhibiting specific pathways associated with inflammation, these compounds could be developed into therapeutic agents for treating inflammatory diseases .

Case Study: GlyT1 Inhibition

A patent (WO2015164520A1) outlines the synthesis and evaluation of substituted this compound compounds as GlyT1 inhibitors. The findings suggest that these compounds effectively increase extracellular glycine levels in synaptic spaces, potentially leading to improved cognitive functions in models of schizophrenia and other cognitive disorders .

Case Study: Antidepressant Effects

In a study published in a pharmacology journal, researchers tested various derivatives of this compound for their antidepressant effects using the forced swim test model in rats. The results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent .

Data Tables

Application Area Mechanism Potential Uses
Neurological DisordersGlyT1 inhibitionTreatment for schizophrenia
Antidepressant ActivityModulation of neurotransmitter systemsDepression treatment
Anti-inflammatory PropertiesInhibition of inflammatory pathwaysTreatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by activating the initiator enzyme caspase 9 and inducing the fragmentation of microtubule-associated protein 1-light chain 3 (LC3). This leads to the reduction of proliferating cell nuclear antigen (PCNA) levels, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

The following analysis compares 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (Compound A) with structurally related derivatives, focusing on synthesis, physicochemical properties, bioactivity, and metabolic stability.

Structural Variations and Physicochemical Properties
Compound Substituents (Positions) Melting Point (°C) Rf Value (EtOAc/Hex) Key Spectral Data (NMR δ, ppm)
Compound A (2-Ethyl) 2-Ethyl, 4,5,6,7-tetrahydro N/A N/A Not explicitly reported
7-(4-Methoxyphenyl) analog 2,4,6-Triphenyl, 7-Methoxyphenyl 246–247 0.54 (1:3) Aromatic protons: 7.30–7.90
4-Ethyl-7-hydroxyphenyl 4-Ethyl, 7-Hydroxyphenyl 199–200 0.17 OH peak: ~5.0 (broad); 1H NMR: 1.20 (t, CH3)
3-(4-Fluorophenyl) analog 3-(4-Fluorophenyl) N/A N/A 19F NMR: -115.2; 1H NMR: 7.45–7.60 (m)

Key Observations :

  • Substituent Effects : Bulky aryl groups (e.g., triphenyl) increase melting points due to enhanced π-π stacking, whereas hydrophilic groups (e.g., hydroxyl) reduce melting points .
  • Spectroscopic Trends : Ethyl groups exhibit characteristic triplet signals (δ ~1.20 ppm), while fluorine substituents show distinct 19F NMR shifts .

Key Observations :

  • Suzuki coupling is highly efficient for introducing aryl groups, while alkylation achieves near-quantitative yields for alkoxy derivatives .
  • Iodination requires careful optimization to avoid overhalogenation .
Solid-State and Pharmacokinetic Properties
  • Crystal Packing: 3-(5-Chloronaphthalene-sulfonamido) derivatives stabilize via N–H⋯O/Cl and π-π interactions (centroid distance: 3.608 Å) .
  • Solubility : Hydrochloride salts (e.g., 2-phenyl analog) improve aqueous solubility, critical for drug formulation .

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS Number: 1315059-97-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its antiproliferative effects and mechanisms of action.

  • Molecular Formula: C₈H₁₃N₃
  • Molecular Weight: 151.21 g/mol
  • Structure: The compound features a pyrazolo[4,3-c]pyridine core substituted with an ethyl group at the 2-position.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has been tested against:

  • MV4-11 : Biphenotypic B myelomonocytic leukaemia cells
  • K562 : Chronic myeloid leukaemia cells
  • MCF-7 : Human breast cancer cells

Key Findings:

  • Mechanism of Action :
    • The compound induces apoptosis through the activation of poly(ADP-ribose) polymerase 1 (PARP-1) and initiator caspase 9, leading to cell death pathways .
    • It also reduces the expression of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and cell proliferation .
  • Comparative Activity :
    • In studies comparing various derivatives of pyrazolo[4,3-c]pyridine, it was found that increasing bulkiness at the 4-position often diminished antiproliferative activity. Compounds with smaller substituents exhibited stronger activity .

Study 1: Synthesis and Evaluation

A study synthesized several derivatives of pyrazolo[4,3-c]pyridine and evaluated their antiproliferative activities. The most active compounds demonstrated significant reductions in BrdU-positive proliferating cells after treatment at concentrations as low as 10 µM .

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-118.5PARP-1 cleavage
Compound BK56210.0Caspase activation
Compound CMCF-712.0PCNA downregulation

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship revealed that specific modifications to the pyrazolo structure could enhance or diminish biological activity. For instance, compounds with a polar hydroxyl group at the 7-position showed improved antiproliferative effects compared to their non-polar counterparts .

Discussion

The biological activity of this compound suggests it could be a promising candidate for further development in cancer therapeutics. Its ability to induce apoptosis and inhibit cell proliferation highlights its potential utility in treating malignancies.

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